
borane;N-methylmethanamine
Overview
Description
Borane;N-methylmethanamine, commonly referred to as dimethylamine borane (DMAB), is a 1:1 adduct of borane (BH₃) and dimethylamine (N-methylmethanamine). Its IUPAC name is Boron, (N,N-dimethyl-methanamine)trihydro-(T-4)- , reflecting a tetrahedral geometry around the boron atom. The compound has the formula C₂H₁₀BN (CAS 74-94-2) and is characterized by its stability compared to volatile diborane (B₂H₆) . DMAB is widely used in organic synthesis for hydroboration reactions, carbonyl reductions, and as a precursor in polymer chemistry . Its air stability and ease of handling make it a preferred reagent in industrial and academic settings .
Scientific Research Applications
Key Applications
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Reducing Agent in Organic Chemistry
- DMAB serves as a powerful reducing agent capable of reducing carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. It is also effective in reducing nitro groups to amines and azines to hydrazones .
- Case Study : In a study focused on the reduction of oximes, DMAB demonstrated high efficiency, yielding the corresponding amines in excellent purity and yield .
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Catalysis
- DMAB has been utilized as a catalyst in various reactions, including N-alkylation of amines with aryl esters. The presence of borane enhances the formation of C–N bonds under mild conditions .
- Data Table: Catalytic Efficiency of DMAB
Reaction Type Substrate Type Yield (%) N-alkylation Diarylamines 92 Reduction of oximes Various oximes >90
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Hydrogen Storage
- With its high hydrogen content, DMAB is being investigated for hydrogen storage applications. Its capability to release hydrogen upon thermal decomposition makes it a candidate for fuel cell technologies.
- Research Insight : Studies indicate that DMAB can release hydrogen efficiently at elevated temperatures, making it an attractive option for energy storage solutions .
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Electroless Deposition
- DMAB is employed in electroless deposition processes for metals and alloys. Its reducing properties facilitate the deposition of metals onto various substrates without the need for external electrical sources .
- Application Example : In semiconductor manufacturing, DMAB has been used to deposit thin films of metals like copper and nickel.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing borane-N-methylmethanamine complexes, and how are they characterized?
Borane-N-methylmethanamine (BH₃·N(CH₃)₂) is typically synthesized via direct reaction of borane (BH₃) with dimethylamine (N-methylmethanamine) in ethereal solvents. Characterization involves ¹¹B NMR spectroscopy (δ ~17–22 ppm for amine-borane complexes) and elemental analysis to confirm stoichiometry (e.g., ICP-OES for boron content) . Thermal stability can be assessed via thermogravimetric analysis (TGA) , with decomposition temperatures correlating to borane release kinetics .
Q. How can conflicting thermochemical data for borane and its derivatives be reconciled in computational studies?
Discrepancies in experimental enthalpy values (e.g., ΔfH° for BH₃: 88–106 kJ/mol) arise from differing measurement techniques (ion appearance potentials vs. combustion calorimetry). Computational methods like W1X-1 and CBS-QB3 provide theoretical benchmarks, but researchers must align calculations with experimental error margins and validate against high-quality datasets (e.g., NIST-JANAF tables) .
Q. What quantitative analytical methods are suitable for determining borane-amine complex purity?
Iodometric titration is a robust method: borane-amine complexes reduce iodine to iodide in buffered acetic acid/sodium acetate, with starch indicator providing a sharp endpoint. Gas burette analysis of hydrogen release from borane-THF solutions is also effective for quantifying active hydrides .
Advanced Research Questions
Q. How do computational models predict amine-borane interaction energies, and what are their limitations?
Density functional theory (DFT) methods (e.g., B97xD/6-311+G(d,p) ) calculate dispersion and electrostatic interactions in amine-borane systems. However, homodimerization (amine-amine or borane-borane) can compete with heterocomplex formation, requiring thermodynamic profiling (ΔG, ΔH) to identify dominant pathways. Validation via experimental calorimetry or NMR titration is critical .
Q. What advanced characterization techniques resolve structural ambiguities in MOF-borane complexes?
Solid-state ¹¹B NMR distinguishes boron coordination states (e.g., –NH₂BH₃ vs. –BH₃ in UiOAB MOFs). Synchrotron X-ray diffraction and Raman spectroscopy complement this by mapping framework distortions and bond vibrations. Elemental loading discrepancies (e.g., >1 borane per amine group) suggest multi-site binding, necessitating multivariate analysis .
Q. How do transition metals enhance borane complex stability in hydrogen storage applications?
Metals like Co or Mn in nanoparticle catalysts (e.g., Co-Mn-B) lower activation barriers for H₂ release from ammonia borane (NH₃BH₃). Mechanistic studies using kinetic isotope effects (KIE) and in situ FTIR reveal metal-borane interactions that stabilize intermediates. Catalyst supports (e.g., epoxy polymers) further modulate activity via surface area and electronic effects .
Q. What drives the thermal decomposition pathways of borane-amine complexes, and how are they modeled?
Decomposition kinetics (e.g., for BH₃·N(CH₃)₂) follow Avrami-Erofeev models , with rate constants dependent on temperature and pressure. Mass spectrometry tracks volatile byproducts (e.g., H₂, BNHₓ), while ab initio molecular dynamics simulations identify transition states. Contradictions between experimental and theoretical activation energies often stem from solvent or impurity effects .
Q. How do borane clusters in polymeric frameworks improve material properties?
Incorporation of closo-boranes (e.g., B₁₀H₁₀²⁻) into polymers enhances thermal stability (decomposition >300°C) and introduces photoluminescence. RAFT polymerization or post-synthetic modification of MOFs enables precise cluster integration. Applications range from neutron capture therapy (¹⁰B content) to proton-conductive membranes .
Q. Methodological Guidance
- For computational studies : Cross-validate DFT results (e.g., M06-2X-D3) with experimental thermochemical data to minimize systematic errors .
- For catalytic systems : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) for H₂ release .
- For structural analysis : Combine X-ray absorption spectroscopy (XAS) with DFT to resolve ambiguous coordination geometries in metal-borane complexes .
Comparison with Similar Compounds
Comparison with Similar Borane–Amine Adducts
The following table and analysis compare DMAB with structurally analogous borane–amine complexes, focusing on stability, reactivity, applications, and toxicity.
Key Comparisons
Stability :
- DMAB and triethylamine borane exhibit high stability due to strong B–N bonds, attributed to the electron-donating effects of alkyl substituents on the amine .
- Ammonia borane (NH₃BH₃) is less stable, decomposing at ~100°C to release hydrogen, which limits its shelf life .
- Hydrazine borane (N₂H₄BH₃) is prone to dimerization and ionic dissociation, reducing its stability .
Reactivity :
- DMAB is moderately reactive, suitable for controlled reductions without rapid exothermic decomposition .
- 1-Methylimidazole borane shows high reactivity in hypergolic fuels, achieving an ignition delay of 25 ms due to its ionic structure .
- Ammonia borane’s high reactivity in hydrogen release (up to 19.6 wt% H₂) makes it ideal for energy storage but requires stabilization .
Applications :
- DMAB is favored in organic synthesis and polymer chemistry for its balanced stability and reactivity .
- Ammonia and hydrazine boranes are primarily researched for hydrogen storage, though their instability remains a challenge .
- 1-Methylimidazole borane’s tailored properties enable its use in aerospace fuels .
Toxicity: DMAB has documented occupational hazards, including respiratory and dermal irritation . Ammonia borane releases ammonia upon decomposition, posing inhalation risks .
Structural and Mechanistic Insights
- B–N Bond Strength : Bulky substituents (e.g., triethylamine) enhance steric protection, increasing stability but reducing reactivity. Smaller amines (e.g., NH₃) form weaker B–N bonds, leading to higher reactivity .
- Electrochemical Behavior : DMAB’s neutral charge contrasts with negatively charged boranephosphonates (used in DNA analogs), which exhibit enhanced cellular uptake .
Research Findings
- Conversion Efficiency : DMAB shows only 30% efficiency in converting 5-carboxycytosine (5caC) to dihydrouracil (DHU), whereas picoline borane achieves 100% conversion .
- Thermal Decomposition: DMAB decomposes cleanly to yield polyaminoboranes, unlike ammonia borane, which releases volatile byproducts .
Preparation Methods
Diborane-Dimethylamine Reaction
Reaction Mechanism and Stoichiometry
The direct reaction of diborane (B₂H₆) with dimethylamine ((CH₃)₂NH) is a classical route to DMAB. This gas-phase reaction proceeds via the coordination of borane to the lone electron pair on the nitrogen atom of dimethylamine, forming the adduct (CH₃)₂NH·BH₃ . The stoichiometry requires a 1:1 molar ratio of diborane to dimethylamine, though excess dimethylamine is often used to drive the reaction to completion.
Synthesis Conditions and Challenges
Early implementations of this method utilized inert solvents like tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates. However, diborane’s high reactivity and pyrophoric nature necessitate stringent safety measures, including temperature control below 0°C and anhydrous conditions . Side reactions, such as the formation of higher borane clusters or amine-borane polymers, can reduce yields if moisture is present. Despite these challenges, this method remains viable for small-scale laboratory synthesis, with reported yields of 70–80% .
Sodium Borohydride and Amine Salt Methods
Patent US6060623A: High-Purity DMAB Synthesis
A landmark advancement in DMAB production is detailed in U.S. Patent 6,060,623, which describes the reaction of sodium borohydride (NaBH₄) with dimethylamine hydrochloride ((CH₃)₂NH·HCl) in 1,2-dimethoxyethane (DME) . This method avoids diborane’s hazards by employing a two-step process:
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Synthesis : NaBH₄ reacts with (CH₃)₂NH·HCl in DME at ≤20°C, generating DMAB and sodium chloride.
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Purification : The crude product is treated with aqueous sodium hydroxide (5% w/w), which suppresses DMAB decomposition and facilitates phase separation. The organic phase is concentrated and cooled to crystallize DMAB .
Key Data from Example 1 of US6060623A
Parameter | Value |
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Reactants | 125 g (1.533 mol) (CH₃)₂NH·HCl, 61 g (1.613 mol) NaBH₄ |
Solvent | 1,2-Dimethoxyethane (268 g total) |
Reaction Time | 24 hours |
Yield | 77 g (85%) |
Purity | 99% (iodometry) |
Melting Point | 35°C |
This protocol achieves exceptional purity (99%) and yield (85%) by leveraging alkaline conditions during purification, which stabilize DMAB against hydrolysis .
Solvent-Optimized Methods for Industrial Scalability
Patent US5565615A: Dimethylamine-Borohydride in Organic Media
U.S. Patent 5,565,615 addresses the limitations of aqueous and ammonia-based systems by utilizing a liquid mixture of dimethylamine and organic solvents (e.g., tetrahydrofuran or diglyme) . The method involves:
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In Situ Salt Formation : Dimethylamine is combined with an anhydrous acid (e.g., HCl) to generate (CH₃)₂NH·HCl directly in the reaction medium.
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Reduction : Sodium borohydride is added to the mixture, yielding DMAB and NaCl.
Advantages Over Traditional Methods
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Reduced Hydrolysis : Organic solvents minimize water content, curtailing BH₃ hydrolysis .
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Temperature Flexibility : Reactions proceed efficiently at 20–25°C, eliminating the need for cryogenic conditions.
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Yield Enhancement : Pilot-scale trials report yields of 90–95% with purities of 97–98% .
Comparative Analysis of DMAB Synthesis Methods
The table below contrasts the three principal methods:
Method | Reactants | Solvent | Temperature | Yield (%) | Purity (%) | Scalability |
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Diborane-Dimethylamine | B₂H₆, (CH₃)₂NH | THF/Ether | <0°C | 70–80 | 85–90 | Low |
NaBH₄ + Amine Salt | NaBH₄, (CH₃)₂NH·HCl | 1,2-Dimethoxyethane | ≤20°C | 85–90 | 99 | High |
Solvent-Optimized | NaBH₄, (CH₃)₂NH + Acid | THF/Diglyme | 20–25°C | 90–95 | 97–98 | Industrial |
Key Insights :
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The NaBH₄-based methods (Patents US6060623A and US5565615A) outperform the diborane route in safety and yield.
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Alkaline purification (US6060623A) is critical for achieving pharmaceutical-grade DMAB .
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Industrial applications favor solvent-optimized systems due to lower operational costs .
Mechanistic Considerations and Side Reactions
Role of Solvent Polarity
Polar aprotic solvents like 1,2-dimethoxyethane enhance the solubility of ionic intermediates (e.g., Na⁺Cl⁻), facilitating faster reaction kinetics . In contrast, nonpolar solvents may require phase-transfer catalysts, which introduce complexity.
Byproduct Formation and Mitigation
Common byproducts include sodium chloride and trace borane oligomers. Filtration and recrystallization steps effectively remove these impurities. For instance, US6060623A employs aqueous NaOH to precipitate NaCl, which is then filtered off .
Properties
IUPAC Name |
borane;N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BH3/c1-3-2;/h3H,1-2H3;1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUHBOCJSQEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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